molecular formula C7H5ClN4 B11912540 7-Chloropyrido[3,4-b]pyrazin-5-amine

7-Chloropyrido[3,4-b]pyrazin-5-amine

Cat. No.: B11912540
M. Wt: 180.59 g/mol
InChI Key: FEOJHZPYDXTIKE-UHFFFAOYSA-N
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Description

7-Chloropyrido[3,4-b]pyrazin-5-amine (CAS 2304630-97-3) is a chemical compound with the molecular formula C7H5ClN4 and a molecular weight of 180.59 g/mol . It is a chlorinated pyrido[3,4-b]pyrazine derivative, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The broader class of pyrido[3,4-b]pyrazine derivatives has been identified in scientific literature as a promising scaffold for the development of novel therapeutic agents . Specifically, compounds within this class have been investigated as potent inhibitors of enzymes like Spleen Tyrosine Kinase (Syk) . Syk inhibition is a recognized therapeutic strategy for researching treatments for autoimmune disorders, inflammatory diseases, and certain hematological malignancies . Furthermore, related structural analogs in the pyrazine family have been explored for their potential anticancer properties in scientific studies . This makes this compound a valuable building block for researchers in synthetic and pharmaceutical chemistry. It can be utilized to create more complex molecules for biological screening, structure-activity relationship (SAR) studies, and the development of new kinase-targeted therapies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

IUPAC Name

7-chloropyrido[3,4-b]pyrazin-5-amine

InChI

InChI=1S/C7H5ClN4/c8-5-3-4-6(7(9)12-5)11-2-1-10-4/h1-3H,(H2,9,12)

InChI Key

FEOJHZPYDXTIKE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C=C(N=C2N)Cl

Origin of Product

United States

Chemical Reactivity and Functional Group Interconversions of the 7 Chloropyrido 3,4 B Pyrazin 5 Amine System

Reactivity at the Halogenated Position (C-7)

The chlorine atom at the C-7 position of the pyridopyrazine ring is a key functional group for introducing structural diversity. Its reactivity is primarily governed by nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. In the context of pyridopyrazines, the chlorine atom at C-7 can be displaced by various nucleophiles. These reactions are often facilitated by the electron-deficient nature of the pyridine (B92270) ring. youtube.com

The general mechanism for SNAr reactions involves a two-step addition-elimination sequence through a Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov The reactivity of halopyridines in SNAr reactions can be influenced by the nature of the halogen, with fluoro derivatives often being the most reactive. researchgate.net

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, the reaction of a chloropyridine with an amine, often heated, can lead to the formation of a new carbon-nitrogen bond. youtube.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloro-Substituted Heterocycles This table is for illustrative purposes and may not represent direct reactions of 7-Chloropyrido[3,4-b]pyrazin-5-amine.

Starting MaterialNucleophileProductReference
2-ChloropyridineAmineN-substituted-pyridin-2-amine youtube.com
3,5-Dichloropyridine-4-carbonitrileSodium Azide3-Azido-5-chloropyridine-4-carbonitrile mdpi.com
6-Alkoxy-4-chloro-5-nitropyrimidinePrimary Amine4,6-Disubstituted-5-nitropyrimidine chemrxiv.org

Metal-Catalyzed Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.camdpi.com These reactions significantly expand the scope of accessible derivatives from this compound.

The Suzuki coupling, for example, involves the reaction of the chloro-substituted pyridopyrazine with an organoboron compound in the presence of a palladium catalyst and a base. uwindsor.camdpi.com This allows for the introduction of a wide variety of aryl and heteroaryl groups at the C-7 position. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.com

Table 2: Examples of Metal-Catalyzed Coupling Reactions This table is for illustrative purposes and may not represent direct reactions of this compound.

Reaction TypeSubstratesCatalyst SystemProductReference
Suzuki Coupling5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, Arylboronic acidPd(PPh3)4, K3PO45-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide mdpi.com
Suzuki Coupling5-Chloropyrido[3,4-d]pyrimidine, Phenylboronic acidPd2dba3/Xphos5-Phenylpyrido[3,4-d]pyrimidine mdpi.com

Reactivity of the Aminated Position (C-5)

The primary amino group at the C-5 position is another versatile handle for chemical modification. It can readily undergo reactions such as acylation, sulfonylation, alkylation, and arylation.

Acylation and Sulfonylation Reactions of Aromatic Amines

The amino group of this compound can be acylated using acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. nih.gov These reactions are fundamental in organic synthesis and are often used to modify the electronic and steric properties of the molecule. For instance, the synthesis of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids involves the formation of a sulfonamide moiety. nih.gov

Alkylation and Arylation Modalities

The nitrogen atom of the amino group can also be a target for alkylation and arylation reactions. While direct N-alkylation can sometimes be challenging due to the potential for over-alkylation, various methods have been developed to control this process. N-arylation can be achieved through reactions like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide.

Heterocyclic Ring System Chemical Manipulations

Annulation Reactions for Polycyclic Extension

Annulation reactions involving the this compound scaffold are pivotal for the synthesis of novel tricyclic and tetracyclic heterocyclic systems. These reactions typically proceed by leveraging the reactivity of both the chlorine and amine substituents. The amino group can act as an initial point of reaction with a bifunctional reagent, followed by an intramolecular cyclization involving the chloro-substituted position to build a new fused ring.

One common strategy for polycyclic extension is the reaction with bifunctional reagents that can interact with both the amino and chloro groups. For instance, the reaction with α,ω-dihaloalkanes or reagents containing both a nucleophilic and an electrophilic center can lead to the formation of new fused rings. While specific examples for this compound are not extensively documented in publicly available literature, analogous reactions with structurally similar aminopyridines and aminopyrazines provide a strong basis for predicting its reactivity.

A plausible approach involves the reaction with reagents like diethyl malonate or ethyl acetoacetate. The amino group of this compound could initially react with one of the carbonyl groups of the reagent, followed by an intramolecular nucleophilic attack of the newly formed enolate or a related species onto the carbon bearing the chlorine atom, leading to the formation of a new six-membered ring. This type of reaction is a well-established method for the synthesis of fused pyridone systems.

Furthermore, multicomponent reactions represent a powerful tool for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. wur.nl By analogy with the synthesis of pyrazolo[3,4-b]pyridines, it is conceivable that this compound could participate in three-component reactions with aldehydes and active methylene (B1212753) compounds to generate polycyclic structures. wur.nlbeilstein-journals.org

The synthesis of fused heterocyclic systems often relies on the strategic construction of rings onto a pre-existing core. fluorochem.co.uk In the case of this compound, the inherent reactivity of the chloro and amino groups makes it a suitable precursor for such transformations. For example, intramolecular SNAr reactions have been demonstrated to be effective in forming fused ring systems in related aminopyrimidines. nih.gov Alkylation of an amino group followed by cyclization onto an adjacent chloro-substituted carbon is a common strategy.

Reactant 1 Reactant 2 Potential Product Class Reaction Type
This compoundBifunctional electrophile (e.g., α,ω-dihaloalkane)Fused N-heterocycleAnnulation
This compoundDiethyl malonatePyridopyrazinopyridoneCondensation-Cyclization
This compoundAldehyde, Active methylene compoundFused pyridopyrazineMulticomponent reaction

Ring Opening and Closing Mechanisms

The pyrido[3,4-b]pyrazine (B183377) system is generally stable; however, under certain conditions, ring-opening and subsequent ring-closing (recyclization) reactions can occur, leading to the formation of isomeric or entirely new heterocyclic scaffolds. These transformations are often driven by the introduction of strong nucleophiles or by thermal or photochemical stimuli.

A potential ring-opening mechanism could be initiated by the attack of a potent nucleophile, such as a hydroxide (B78521) or an amide ion, at an electron-deficient carbon atom of the pyrazine (B50134) ring. This could lead to the cleavage of a carbon-nitrogen bond and the formation of an open-chain intermediate. Subsequent intramolecular reactions of this intermediate could then lead to the formation of a new heterocyclic ring.

The transformation of one heterocyclic system into another, often referred to as a degenerate ring transformation, is a known phenomenon in heterocyclic chemistry. wur.nl For example, the reaction of certain pyrimidines with active methylene compounds can lead to the formation of pyridines. wur.nl It is plausible that under specific reaction conditions, the pyrazine ring of this compound could undergo a similar transformation.

The construction of polycyclic pyridones through the ring-opening of related oxazinone systems has been reported. nih.gov This suggests that if this compound were to be transformed into a suitable precursor, subsequent ring-opening and recyclization could be a viable strategy for generating novel polycyclic structures.

Starting Material Reagent/Condition Intermediate Product Transformation Type
This compoundStrong nucleophileOpen-chain speciesIsomeric or new heterocycleRing opening-closing
Quaternized this compoundNucleophileOpen-chain speciesRearranged heterocycleRing transformation

Structure Activity Relationship Sar Investigations of Pyrido 3,4 B Pyrazin 5 Amine Analogues

Stereoelectronic Effects of Substituents on Molecular Interactions

Stereoelectronic effects, which encompass the influence of orbital overlap and electron distribution on the spatial arrangement and reactivity of a molecule, are fundamental to the interaction between pyrido[3,4-b]pyrazin-5-amine (B1425982) analogues and their biological targets. The electronic landscape of the fused ring system is significantly modulated by the nature and position of its substituents.

The pyrido[3,4-b]pyrazine (B183377) core is an electron-deficient aromatic system due to the presence of four nitrogen atoms. pharmablock.com The ability of substituents to either donate or withdraw electrons plays a critical role in altering the charge distribution across the scaffold. nih.gov For instance, electron-donating groups can increase the electron density on the ring system, potentially enhancing π-π stacking interactions with aromatic residues in a protein's active site. Conversely, electron-withdrawing groups decrease electron density, which can influence the strength of hydrogen bonds and other polar interactions.

Intramolecular hydrogen bonding can also play a significant role in defining the preferred conformation of a molecule, a key factor for receptor binding. In related heterocyclic systems like 4-aminoquinolines, intramolecular hydrogen bonds between a side-chain amine and a hydroxyl group are considered important for biological activity. ucsf.edu Similarly, for 7-Chloropyrido[3,4-b]pyrazin-5-amine, the relative orientation of the 5-amino group and the nitrogen atoms in the pyridine (B92270) and pyrazine (B50134) rings can be influenced by substituents, thereby affecting the molecule's ability to adopt the optimal conformation for target engagement. The interplay between the electron-donating amino group and the electron-withdrawing chlorine atom, mediated through the fused aromatic system, establishes a specific electronic profile that dictates its interaction capabilities.

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of pyrido[3,4-b]pyrazine derivatives is highly sensitive to the placement and chemical nature of substituents on the heterocyclic core. SAR studies have demonstrated that modifications at various positions can lead to significant changes in potency and selectivity against different biological targets, such as protein kinases.

Research on disubstituted pyrido[3,4-b]pyrazines has identified certain moieties as being particularly important for activity. For example, the introduction of a 4-(piperidin-1-yl)aniline group at either the C-5 or C-8 position has been identified as a key pharmacophoric element for binding to several cancer-related protein kinases. rsc.org This highlights that not only the nature of the substituent but also its position is a critical determinant of biological function.

In a study on the isomeric pyrido[3,4-d]pyrimidine scaffold, designed as a CXCR2 antagonist, it was found that introducing a chlorine atom at the 5-position resulted in a hundred-fold decrease in potency compared to the unsubstituted parent compound. nih.gov While this is a different isomer, it underscores the profound impact that positional halogen substitution can have on the activity of pyridopyrimidine-based compounds. This suggests that the specific location of the chlorine atom at C-7 in this compound is likely a result of optimization for a specific target.

The following table summarizes the impact of substituent variations on the activity of related pyrido[3,4-d]pyrimidine analogs against the CXCR2 receptor.

CompoundScaffoldSubstituent at C5Substituent at C6CXCR2 IC50 (µM)
Analog 1Pyrido[3,4-d]pyrimidine-H-H0.11
Analog 2Pyrido[3,4-d]pyrimidine-Cl-H11
Analog 3Pyrido[3,4-d]pyrimidine-H-Furan-2-yl0.54
Analog 4Pyrido[3,4-d]pyrimidine-H-NH2Inactive

Data derived from studies on pyrido[3,4-d]pyrimidine analogs as CXCR2 antagonists. nih.govmdpi.com

The chlorine atom at the 7-position of the pyrido[3,4-b]pyrazine ring is a critical feature that significantly influences the molecule's properties and biological activity. As a halogen, chlorine is moderately electronegative and exerts an electron-withdrawing inductive effect, which alters the electronic distribution of the entire heterocyclic system. This modification can impact the pKa of the ring nitrogens and the 5-amino group, thereby affecting ionization state and the strength of potential hydrogen bonds at physiological pH.

The 5-amino group is a cornerstone of the biological activity of many pyrido[3,4-b]pyrazine analogues. Its primary role is to act as a hydrogen bond donor, a critical interaction for anchoring the ligand within the active site of target proteins, particularly kinases. In many kinase inhibitors, a key interaction involves the formation of one or more hydrogen bonds between the inhibitor and the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. The 5-amino group of the pyrido[3,4-b]pyrazine scaffold is well-positioned to engage in such interactions.

Studies on related heterocyclic inhibitors, such as those based on aminopyrazole and aminopyridine scaffolds, have consistently shown the importance of the amino group for potent inhibitory activity. nih.govmdpi.comnih.gov For example, the aminopyridine group of the BTK inhibitor Acalabrutinib forms two crucial hydrogen bonds with serine and aspartate residues in the kinase active site. nih.gov The amine group can also act as a halogen bond or hydrogen bond acceptor in certain contexts, though it is more commonly a donor. mdpi.com The presence and precise location of this hydrogen-bonding moiety are often essential for high-affinity binding and target recognition.

Scaffold Hopping and Bioisosteric Replacements within Pyrazine and Pyridine Fused Systems

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the key binding interactions of a known active compound. researchgate.net The pyrido[3,4-b]pyrazine system is amenable to such modifications, allowing for the exploration of diverse chemical space.

Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties, leading to similar biological activity. pharmablock.com For the pyrido[3,4-b]pyrazine core, several bioisosteric replacements can be envisioned:

Pyrazine Ring Replacement: The pyrazine ring can be replaced by other diazines like pyridazine or pyrimidine (B1678525). nih.govblumberginstitute.org Pyrazine itself is often used as a bioisostere for pyridine or benzene rings in drug design. pharmablock.com

Pyridine Ring Replacement: The pyridine portion of the scaffold could be replaced with other six-membered rings. For instance, replacing the pyridine ring in a related compound with a pyridazine resulted in a 30-fold lower affinity for the target receptor, indicating that while bioisosteric, the electronic and steric properties were not perfectly conserved for that specific interaction. nih.gov

Fused Ring Isomers: Rearranging the nitrogen atoms within the scaffold leads to isomeric systems like pyrido[3,4-d]pyrimidines, pyrido[2,3-b]pyrazines, or pyrido[3,4-c]pyridazines, each offering a unique vector for substituent placement and a different electronic profile. nih.govconsensus.appmdpi.com

Scaffold hopping can lead to completely new core structures. A successful example in a related area involved hopping from a thiazolo[4,5-d]pyrimidine scaffold to a pyrido[3,4-d]pyrimidine, which yielded a potent CXCR2 antagonist. nih.gov This demonstrates that exploring fused bicyclic heteroaromatic systems can lead to the discovery of novel and patentable chemical matter. Other potential scaffolds that could mimic the core interactions of pyrido[3,4-b]pyrazines include imidazo[1,2-a]pyrazines or pyrazolo[3,4-b]pyridines. nih.govnih.gov

Ligand Efficiency and Pharmacophore Model Development

Ligand efficiency (LE) is a metric used to assess the binding energy of a compound per heavy (non-hydrogen) atom. It is a valuable tool in lead optimization for identifying fragments and compounds that have a high intrinsic binding affinity for their size. While specific LE values for this compound are not publicly available, the development of potent inhibitors from this small, rigid scaffold suggests it is an efficient starting point.

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov Based on the SAR of pyrido[3,4-b]pyrazine analogues and related kinase inhibitors, a general pharmacophore model can be proposed. preprints.orgnih.gov Key features would likely include:

One or two Hydrogen Bond Donors (HBD): Provided by the 5-amino group, crucial for interaction with the kinase hinge region. nih.gov

One or more Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyridine and pyrazine rings can act as HBAs. pharmablock.com

A Hydrophobic/Aromatic Core: The fused bicyclic ring system itself serves as a rigid aromatic core.

Specific Hydrophobic or Halogen-Bonding Regions: Defined by substituents like the 7-chloro group.

A representative pharmacophore model for a kinase inhibitor based on a related scaffold might consist of a hydrogen bond donor, a hydrogen bond acceptor, and two hydrophobic features. preprints.org For this compound, the 5-amino group would serve as the HBD, a pyrazine nitrogen as the HBA, and the fused ring system as the core aromatic feature. This type of model is instrumental in virtual screening campaigns to identify new compounds with the potential to bind to the same target. nih.gov

Computational and Theoretical Chemistry Studies of Pyrido 3,4 B Pyrazin 5 Amine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For derivatives of pyridopyrazine, DFT calculations provide significant insights into their fundamental chemical nature. nih.govrsc.org

DFT calculations are employed to determine the optimized molecular geometry and electronic properties of pyrido[3,4-b]pyrazine (B183377) derivatives. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the molecule's reactivity and electronic transitions.

In a typical analysis of a molecule like 7-Chloropyrido[3,4-b]pyrazin-5-amine, the HOMO is expected to be localized primarily on the electron-rich amine group and the fused pyridine (B92270) ring, indicating these are the primary sites for electron donation. Conversely, the LUMO would likely be distributed across the electron-deficient pyrazine (B50134) ring, marking it as the electron-accepting region. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps further clarify charge distribution. For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative nitrogen atoms of the pyrazine and pyridine rings and the chlorine atom. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amine group, identifying them as potential hydrogen bond donors. rsc.org

Table 1: Representative Calculated Electronic Properties for a Pyrido[3,4-b]pyrazine Derivative

ParameterValue (eV)Description
EHOMO-6.20Energy of the Highest Occupied Molecular Orbital
ELUMO-2.50Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)3.70LUMO - HOMO; indicates chemical reactivity and stability

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental findings for structural confirmation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For this compound, key predicted vibrational bands would include N-H stretching vibrations for the amine group, C=N and C=C stretching within the aromatic rings, and the C-Cl stretching frequency. These theoretical spectra are invaluable for interpreting experimental IR data. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. The calculations reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, which are typically π → π* and n → π* for aromatic heterocyclic systems. rsc.org These transitions involve the promotion of electrons from the HOMO to the LUMO and other low-lying unoccupied orbitals. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm-1)Functional Group
N-H Stretch3400 - 3500Amine (-NH2)
C=N Stretch1610 - 1650Pyrazine/Pyridine Rings
C=C Stretch1550 - 1600Aromatic Rings
C-Cl Stretch700 - 800Chloro-substituent

Global reactivity descriptors, derived from the HOMO and LUMO energy values, provide a quantitative measure of a molecule's reactivity and stability. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). A lower chemical hardness and higher chemical softness suggest greater reactivity. These parameters are instrumental in comparing the reactivity of different derivatives within a chemical series. nih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are essential computational tools for studying how a ligand, such as a pyrido[3,4-b]pyrazine derivative, interacts with a biological target, typically a protein receptor. nih.gov These methods are foundational in drug design and discovery. rsc.org

Molecular docking predicts the preferred orientation of a ligand when bound to the active site of a protein. For a potential kinase inhibitor like this compound, docking studies would be performed to understand its binding affinity and interaction pattern within the ATP-binding pocket of a target kinase. nih.gov

Key interactions would likely include:

Hydrogen Bonding: The amine group (-NH₂) and the nitrogen atoms in the heterocyclic rings are capable of forming crucial hydrogen bonds with amino acid residues in the protein's active site, such as glutamate, aspartate, or the backbone of other residues. nih.gov

Hydrophobic Interactions: The aromatic pyrido[3,4-b]pyrazine core can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues like leucine, valine, and isoleucine. nih.gov

Halogen Bonding: The chlorine atom at the C7 position may form halogen bonds with electron-donating atoms in the protein, further stabilizing the ligand-protein complex.

Table 3: Potential Binding Interactions of this compound in a Kinase Active Site

Interaction TypeLigand GroupPotential Protein Residue Partner
Hydrogen Bond Donor-NH2 groupAsp, Glu (side chain); Carbonyl O (backbone)
Hydrogen Bond AcceptorPyridine/Pyrazine NitrogensLys, Arg (side chain); Amide H (backbone)
Hydrophobic/π-π StackingFused Aromatic RingsVal, Leu, Ile, Phe
Halogen Bond-Cl groupCarbonyl O (backbone), Ser, Thr (side chain)

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, typically on the nanosecond scale. An MD simulation can assess the stability of the binding pose predicted by docking. nih.gov It tracks the atomic movements of the ligand and protein, revealing how the system behaves in a simulated biological environment (e.g., in water). researchgate.net

For this compound, MD simulations would be used to:

Confirm the stability of key hydrogen bonds and hydrophobic interactions.

Analyze the conformational flexibility of the ligand within the binding site.

Calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. nih.gov

Observe how water molecules mediate interactions between the ligand and the protein.

These simulations offer critical insights into the dynamic nature of the molecular recognition process, which is essential for the rational design of more potent and selective inhibitors. nih.gov

Biological Target Engagement and Mechanistic Research with Pyrido 3,4 B Pyrazin 5 Amine Scaffolds

General Approaches to Target Identification for Heterocyclic Scaffolds

The journey to pinpoint the biological targets of heterocyclic scaffolds like pyrido[3,4-b]pyrazines often commences with broad screening strategies. researchgate.netdtic.mil High-throughput screening (HTS) of compound libraries against a panel of known biological targets, such as enzymes or receptors, serves as an initial step to identify potential interactions. dtic.milnih.gov For instance, a small chemical library can be screened for its ability to bind to the polo-box domain (PBD) of Polo-like kinase 1 (Plk1) using an ELISA-based inhibition assay. nih.gov

Once initial "hits" are identified, medicinal chemists employ scaffold hopping and the creation of focused libraries to explore the structure-activity relationship (SAR). rsc.orgdtic.mil Scaffold hopping involves modifying the core structure to discover novel chemotypes with similar or improved biological activity and better pharmacological properties. dtic.mil This can involve replacing heterocyclic rings, opening or closing rings, or using topology-based methods to find isofunctional molecules with different backbones. dtic.mil

Furthermore, computational methods such as molecular docking and pharmacophore modeling are instrumental in predicting and understanding the binding modes of these compounds. nih.govnih.gov These in-silico techniques help in rational drug design by predicting how a ligand will interact with a protein's binding site, thus guiding the synthesis of more potent and selective inhibitors. nih.gov

Kinase Inhibition Studies

The pyrido[3,4-b]pyrazine (B183377) scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. rsc.orgrsc.org Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases like cancer and inflammatory disorders. nih.govgoogle.com

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that is a key mediator in the signaling pathways of immunoreceptors. google.com Its role in the activation of mast cells, macrophages, and B-cells makes it an attractive target for inflammatory diseases, autoimmune conditions, and certain cancers. google.com Derivatives of the pyrido[3,4-b]pyrazine scaffold have been identified as inhibitors of Syk. google.comwipo.int These compounds have the potential to treat conditions such as rheumatoid arthritis and B-cell lymphomas by blocking Syk-mediated signaling. google.com

A series of aminopyrazine-based compounds were developed and shown to inhibit Syk kinase activity. nih.gov Optimization of these structures, particularly at the carboxamide motif, led to compounds with high potency against Syk. nih.gov

Nek2: The serine/threonine kinase Nek2 is involved in centrosome separation and the regulation of the mitotic spindle, making it a target of interest in oncology. nih.govnih.gov Overexpression of Nek2 is linked to aneuploidy and chromosome instability in cancer cells. nih.gov Pyrido[3,4-b]pyrazine-based compounds have been explored for their potential to inhibit Nek2. A structure-based approach has been used to design irreversible inhibitors that target a non-catalytic cysteine residue near the glycine-rich loop of Nek2. nih.gov

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. nih.govnih.gov Inhibitors of p38 MAP kinase have therapeutic potential for treating inflammatory conditions. nih.gov Trisubstituted pyridazines have been synthesized and evaluated as in vitro inhibitors of p38 MAP kinase, with some demonstrating significant potency. nih.gov Inspired by the discovery of selective p38 inhibitors, scaffold redesign efforts have led to the exploration of various heterocyclic systems, including pyrido-pyrimidin-2-ones, as potential inhibitors. nih.govnih.gov

Understanding the interaction between an inhibitor and the kinase binding pocket is crucial for designing selective and potent drugs. X-ray crystallography and molecular modeling studies have provided valuable insights into how pyrido[3,4-b]pyrazine-based inhibitors bind to their target kinases. nih.govnih.gov

For instance, the crystal structure of an aminopyrazine inhibitor bound to Nek2 revealed an unusual inactive conformation of the kinase. nih.gov This information is vital for structure-based drug design, allowing for the optimization of the inhibitor to better fit the binding site and improve potency and selectivity. nih.gov Similarly, molecular docking studies of pyrazolo[3,4-b]pyridine derivatives with Tropomyosin receptor kinase A (TrkA) have identified key hydrogen bonding and hydrophobic interactions that are essential for their inhibitory activity. nih.gov These studies help to rationalize the observed SAR and guide the design of next-generation inhibitors.

Enzyme Modulation Beyond Kinases

While kinases are a major focus, the pyrido[3,4-b]pyrazine scaffold has also been investigated for its ability to modulate other classes of enzymes.

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine amidase responsible for the degradation of the anti-inflammatory and neuroprotective lipid mediator N-palmitoylethanolamide (PEA). nih.govnih.gov Inhibition of NAAA leads to an increase in endogenous PEA levels, which has therapeutic potential for treating inflammatory and neurodegenerative conditions. nih.govnih.gov While direct inhibition of NAAA by 7-Chloropyrido[3,4-b]pyrazin-5-amine is not explicitly detailed in the provided context, the broader exploration of heterocyclic scaffolds as enzyme inhibitors suggests this as a potential area for future investigation. The development of brain-penetrant NAAA inhibitors highlights the therapeutic promise of targeting this enzyme. nih.gov

Topoisomerase Inhibition

While direct studies on the topoisomerase inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of nitrogen-containing heterocyclic compounds, including those with pyridopyrazine and related fused ring systems, has demonstrated significant potential as topoisomerase inhibitors. Topoisomerases are crucial enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy.

Research into structurally similar compounds offers valuable insights. For instance, a series of 1,3,6-triphenylpyrazolo[3,4-b]pyridin-4-one derivatives have been synthesized and shown to possess cytotoxic activity comparable to the known anticancer agent etoposide. nih.gov Certain compounds from this series exhibited significant inhibitory effects on topoisomerase II-mediated DNA cleavage. nih.gov Docking studies further supported their interaction with the DNA binding interface of topoisomerase IIα and IIβ. nih.gov

Furthermore, pyrido[3,4-b]phenazinedione derivatives have been reported to exhibit significant inhibitory effects on topoisomerase II, with some derivatives showing potent activity against various human tumor cell lines. nih.gov Another related scaffold, pyrido[2,3-b]indoles, has been investigated for its ability to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.net This suggests that the core pyridopyrazine structure may serve as a valuable pharmacophore for the design of novel topoisomerase inhibitors.

The inhibitory potential of these related compounds against topoisomerases highlights the importance of the heterocyclic scaffold in mediating interactions with the enzyme-DNA complex. The precise mechanism and the specific structural features required for potent inhibition by a 7-chloro substituted pyrido[3,4-b]pyrazin-5-amine (B1425982) would necessitate dedicated enzymatic assays and structural biology studies.

Table 1: Topoisomerase II Inhibitory Activity of Related Heterocyclic Compounds This table is interactive. You can sort and filter the data by clicking on the headers.

Compound Class Example Compound/Series Target Observed Activity Reference
Pyrazolo[3,4-b]pyridin-4-ones 1,3,6-triphenyl derivatives Topoisomerase II Comparable to etoposide nih.gov
Pyrido[3,4-b]phenazinediones - Topoisomerase II Significant inhibition nih.gov
Pyrazolo[4,3-f]quinolines 2E Topoisomerase IIα 88.3% inhibition mdpi.com
Pyrazolo[4,3-f]quinolines 2P Topoisomerase IIα Inactive mdpi.com

Molecular Mechanism of Action Elucidation

The elucidation of the molecular mechanisms through which pyrido[3,4-b]pyrazin-5-amine scaffolds exert their biological effects is crucial for their development as therapeutic agents. This involves interrogating their impact on key cellular signaling pathways and understanding their metabolic fate within the cell.

While specific studies on this compound are limited, the broader class of pyridopyrazine and related heterocyclic structures has been implicated in the modulation of critical cellular signaling pathways, including the Hedgehog (Hh) and PI3K/AKT/mTOR pathways. Dysregulation of these pathways is a hallmark of many cancers.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. A novel family of disubstituted pyrido[3,4-b]pyrazine-based compounds has been identified as promising protein kinase inhibitors, with several analogues showing activity against a panel of cancer-related protein kinases. rsc.org This suggests that the pyrido[3,4-b]pyrazine scaffold can serve as a template for the design of inhibitors targeting key components of the PI3K/AKT/mTOR pathway.

The Hedgehog signaling pathway plays a critical role in embryonic development and its aberrant activation is linked to the development of various cancers. Although direct evidence for this compound is not available, the general structural class of nitrogen-containing heterocycles has been explored for Hh pathway inhibition. The development of small molecule inhibitors targeting this pathway is an active area of research.

Table 2: Kinase Inhibitory Activity of Disubstituted Pyrido[3,4-b]pyrazine Analogs This table is interactive. You can sort and filter the data by clicking on the headers.

Compound ID Target Kinase IC50 (µM) Reference
Analog 1 Kinase A X.X rsc.org
Analog 2 Kinase B Y.Y rsc.org
Analog 3 Kinase C Z.Z rsc.org

> Note: Specific IC50 values for the disubstituted pyrido[3,4-b]pyrazine analogs were not provided in the abstract. The table serves as a template for where such data would be presented.

Biochemical Studies on Compound Catabolism

Understanding the metabolic fate of a compound is essential for its preclinical and clinical development. There are no specific studies detailing the biochemical catabolism of this compound. However, insights can be drawn from studies on the metabolism of other chlorinated, nitrogen-containing heterocyclic compounds.

The metabolism of such compounds often involves cytochrome P450 (CYP) enzymes, which are a superfamily of monooxygenases responsible for the oxidative biotransformation of a wide range of xenobiotics. For example, the metabolism of m-chlorophenylpiperazine, a metabolite of several psychiatric drugs, to its primary metabolite p-hydroxy-m-chlorophenylpiperazine is primarily mediated by the CYP2D6 isoform. nih.gov This suggests that hydroxylation could be a potential metabolic pathway for this compound.

Another relevant example is the metabolism of chlorpromazine, which undergoes N-oxidation in the lungs, a pathway that does not involve cytochrome P-450. nih.gov This indicates that metabolic pathways other than CYP-mediated oxidation, such as N-oxidation or other conjugation reactions, could also be involved in the catabolism of this compound. The presence of the chlorine atom may also influence the metabolic profile, potentially leading to the formation of reactive metabolites.

Detailed in vitro and in vivo metabolism studies, including metabolite identification and reaction phenotyping, would be necessary to fully elucidate the biochemical catabolism of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Pyrido 3,4 B Pyrazin 5 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 7-chloropyrido[3,4-b]pyrazin-5-amine and its analogs. nih.gov By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H (Proton) and ¹³C (Carbon) NMR spectroscopy are fundamental for establishing the primary structure of pyrido[3,4-b]pyrazin-5-amine (B1425982) derivatives.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to one another. For a compound like this compound, one would expect to see distinct signals for the aromatic protons on the pyridine (B92270) and pyrazine (B50134) rings, as well as a signal for the amine protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing or -donating nature of the substituents. For instance, the protons on the pyridine ring will have their chemical shifts affected by the chloro and amino groups.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. In the case of this compound, distinct signals would be observed for each carbon atom in the heterocyclic framework. The chemical shifts of these carbons provide insights into their hybridization and electronic environment. For example, carbons bonded to the electronegative chlorine and nitrogen atoms would be expected to resonate at a lower field (higher ppm value). nih.gov

A complete assignment of all proton and carbon signals is crucial for confirming the successful synthesis of the target molecule. nih.gov

While one-dimensional NMR provides basic structural information, two-dimensional (2D) NMR techniques are often necessary for unambiguous assignments, especially in complex molecules or when dealing with isomers. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This helps in tracing the connectivity of the proton network within the molecule.

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, which is critical for confirming the regiochemistry of substitution on the pyrido[3,4-b]pyrazine (B183377) core.

For substituted pyrido[3,4-b]pyrazin-5-amine derivatives, 2D NMR is essential to definitively establish the position of various substituents on the heterocyclic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. researchgate.net

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can be used to confirm its elemental composition. mdpi.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak would be observed, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. The fragmentation of related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, often involves the loss of small, stable molecules like HCN or the elimination of substituents. researchgate.netresearchgate.net For this compound, fragmentation could involve the loss of a chlorine radical (Cl•) or a molecule of HCl. The successive loss of HCN from the heterocyclic rings is also a plausible fragmentation pathway. researchgate.net Analysis of these fragment ions helps to piece together the structure of the original molecule. researchgate.net

Table 1: Predicted Collision Cross Section (CCS) Data for Pyrido[3,4-b]pyrazin-5-amine uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺147.06653127.4
[M+Na]⁺169.04847137.5
[M-H]⁻145.05197127.8
[M+NH₄]⁺164.09307145.3
[M+K]⁺185.02241134.1
[M+H-H₂O]⁺129.05651119.4
[M+HCOO]⁻191.05745149.0
[M+CH₃COO]⁻205.07310140.7
[M+Na-2H]⁻167.03392138.9
[M]⁺146.05870125.6
[M]⁻146.05980125.6

m/z: mass-to-charge ratio of the adduct

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. utdallas.eduvscht.cz It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the various functional groups: openstax.orgpressbooks.pub

N-H Stretching: The primary amine (-NH₂) group would show two characteristic stretching vibrations in the region of 3500-3300 cm⁻¹. openstax.org The presence of two bands distinguishes it from a secondary amine, which would show only one band in this region. utdallas.edu

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. vscht.cz

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings would appear in the region of 1650-1450 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

The absence of certain bands can be just as informative as their presence. For example, the absence of a broad O-H stretching band around 3300 cm⁻¹ would indicate that the compound is not an alcohol or a carboxylic acid. pressbooks.pub

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)
Amine (N-H)Stretching3500-3300 (two bands for primary amine)
Aromatic C-HStretching> 3000
C=N, C=CStretching1650-1450
C-ClStretching800-600

X-ray Diffraction Analysis for Solid-State Structure

For a derivative of pyrido[3,4-b]pyrazin-5-amine, a single-crystal X-ray structure would provide unambiguous confirmation of its molecular structure, including the regiochemistry of the chloro and amino substituents. nih.gov It would also reveal details about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. These interactions can significantly influence the physical properties of the compound, such as its melting point and solubility. The structure of a related pyrazolo[3,4-b]pyridine derivative has been confirmed by X-ray single-crystal diffraction. nih.gov

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating mixtures of isomers. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. mdpi.com For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound would be a characteristic property under a specific set of conditions. HPLC can be used to determine the purity of a sample by detecting the presence of any impurities, which would appear as separate peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. mdpi.com By spotting the sample on a TLC plate and developing it in an appropriate solvent system, the components of the sample will separate based on their polarity. The retention factor (Rf) value is a characteristic of the compound in a given solvent system.

Chiral Chromatography: If the pyrido[3,4-b]pyrazin-5-amine derivative is chiral, for example, due to the presence of a stereocenter in a substituent, chiral chromatography would be necessary to separate the enantiomers. mdpi.com This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. The separation is based on the differential interactions of the enantiomers with the chiral stationary phase, leading to different retention times.

The choice of chromatographic method depends on the specific goals of the analysis, whether it is for purity assessment, reaction monitoring, or the separation of stereoisomers.

Future Perspectives and Emerging Research Trajectories for Pyrido 3,4 B Pyrazin 5 Amine Analogues

Innovations in Synthetic Methodologies for Scaffold Access

The development of novel and efficient synthetic routes to access the pyrido[3,4-b]pyrazine (B183377) core and its derivatives is a cornerstone of future research. Traditional methods often involve multi-step sequences with harsh conditions and limited regioselectivity. Modern synthetic chemistry is focused on overcoming these limitations through several innovative approaches:

Greener Synthesis: A significant trend is the development of environmentally benign synthetic protocols. This includes the use of green catalysts, such as nanoparticle catalysts like monoclinic zirconia, and aqueous reaction media. bohrium.com These methods not only reduce the environmental impact but also often lead to higher yields and easier product isolation. bohrium.comresearchgate.net

One-Pot and Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly desirable for their efficiency and atom economy. researchgate.net Researchers are exploring new MCRs for the synthesis of pyrido[3,4-b]pyrazines, which can significantly shorten the synthetic sequence and allow for the rapid generation of diverse compound libraries. researchgate.net

Catalyst Innovation: The exploration of novel catalysts is crucial for improving reaction rates, yields, and regioselectivity. bohrium.com This includes the use of transition metals, Brønsted/Lewis acids, and solid-supported catalysts like SBA-15 and silica (B1680970) gel. bohrium.com Recoverable and reusable catalysts are particularly attractive for sustainable and cost-effective synthesis. bohrium.com

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer precise control over reaction parameters, leading to faster reaction times, improved yields, and enhanced safety. Microwave-assisted synthesis has already been successfully applied to the one-pot, multicomponent green synthesis of related quinoxaline (B1680401) derivatives. bohrium.com

Next-Generation Structure-Based Design and Optimization

The identification of pyrido[3,4-b]pyrazine-based compounds as potent protein kinase inhibitors has paved the way for next-generation structure-based drug design. rsc.org This approach leverages detailed knowledge of the three-dimensional structure of the target protein to design molecules with high affinity and selectivity.

A key aspect of this is the identification of pharmacophoric groups. For instance, studies have identified the 4-(piperidin-1-yl)aniline moiety as a crucial pharmacophore for binding to several cancer-related protein kinases when attached to the C-5 or C-8 positions of the pyrido[3,4-b]pyrazine ring. rsc.org

Future efforts will focus on:

High-Resolution Structural Data: Obtaining high-resolution crystal structures of pyrido[3,4-b]pyrazine analogues in complex with their target kinases will provide invaluable insights for designing more potent and selective inhibitors.

Computational Modeling: Advanced computational techniques, such as molecular docking and molecular dynamics simulations, will be instrumental in predicting binding affinities and guiding the design of new analogues with improved pharmacological profiles.

Scaffold Hopping: This strategy involves replacing the core scaffold of a known inhibitor with a structurally different but functionally equivalent one. nih.gov This can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.gov

Discovery of Novel Biological Targets and Polypharmacology

While protein kinases are a primary focus, future research will likely uncover novel biological targets for pyrido[3,4-b]pyrazin-5-amine (B1425982) analogues. The inherent structural features of this scaffold may allow it to interact with a diverse range of biological macromolecules.

Polypharmacology , the ability of a single compound to interact with multiple targets, is an emerging concept in drug discovery. nih.gov While often associated with off-target effects, intentional polypharmacology can lead to more effective therapies, particularly for complex diseases like cancer.

Future research in this area will involve:

Target Deconvolution: Utilizing chemical proteomics and other advanced techniques to identify the full spectrum of protein targets for active pyrido[3,4-b]pyrazine analogues.

Systems Biology Approaches: Integrating data from genomics, proteomics, and chemical biology to understand the complex biological networks affected by these compounds.

Designing for Polypharmacology: Rationally designing compounds with specific multi-target profiles to achieve synergistic therapeutic effects or to overcome drug resistance. For example, a cloud-based AI platform called "Ligand Express" can be used to screen small molecules against a vast number of proteins to predict on- and off-target interactions, which can help in understanding the potential for polypharmacology and adverse effects. nih.gov

Application of Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including pyrido[3,4-b]pyrazin-5-amine analogues. nih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers.

Key applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

De Novo Drug Design: Using generative AI models to design novel molecules with desired properties from scratch. nih.gov These models can explore a vast chemical space to propose innovative scaffolds and substituents.

Synthesis Prediction: AI algorithms can predict viable synthetic routes for novel compounds, accelerating the synthesis and testing cycle. nih.gov

Virtual Screening: Employing ML-powered virtual screening techniques to rapidly screen large compound libraries against specific biological targets, identifying potential hits for further investigation. nih.gov

Q & A

Basic Research Questions

Q. What are the key structural features and characterization methods for 7-Chloropyrido[3,4-b]pyrazin-5-amine?

  • Answer : The compound features a pyrido-pyrazine core with a chlorine substituent at position 7 and an amine at position 5. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : For resolving aromatic protons and substituent environments (e.g., Cl and NH₂ groups) .
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For definitive bond-length and angle measurements, particularly useful when resolving steric effects from bulky substituents .

Q. What synthetic strategies are commonly employed for preparing this compound derivatives?

  • Answer : Synthesis often involves:

  • Cyclocondensation : Using ethyl orthoformate and HCl to form the pyrazine ring, followed by functionalization .
  • Halogenation : Introducing chlorine via reagents like POCl₃ under reflux conditions .
  • Protection/Deprotection : For amine groups to prevent unwanted side reactions during synthesis (e.g., using Boc-protecting groups) .
  • Key Variables : Solvent polarity (e.g., dichloromethane for solubility), temperature (60–100°C), and catalysts (e.g., triethylamine) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

  • Answer :

  • Factorial Design : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for chloro-group reactivity .
  • Catalyst Selection : Transition metals (e.g., Pd/C) or Lewis acids (e.g., AlCl₃) can accelerate cyclization steps .
  • Example : In pyrazolo-pyrimidine synthesis, yields improved from 25% to 35% by switching from 2-methoxyethanol to acetic acid/ethyl acetate mixtures .

Q. What mechanistic insights explain the unexpected stability of the chloro substituent in this compound?

  • Answer :

  • Electronic Effects : The electron-withdrawing pyrazine ring deactivates the chlorine, reducing nucleophilic displacement reactivity. Computational studies (DFT) show partial positive charge localization on the pyrazine nitrogen, further stabilizing the C-Cl bond .
  • Steric Hindrance : Bulky substituents adjacent to the chlorine (e.g., piperidine groups) impede reagent access .
  • Experimental Validation : Hydrazinolysis under reflux successfully displaces Cl, while milder conditions (NaOMe/PrOH) fail, confirming kinetic inertness .

Q. How should researchers resolve contradictions in reactivity data across studies?

  • Answer :

  • Cross-Validation : Replicate conflicting experiments under standardized conditions (e.g., solvent purity, inert atmosphere) .
  • Advanced Spectroscopy : Use 2D NMR (COSY, NOESY) to detect hidden intermediates or tautomeric forms .
  • Theoretical Modeling : Compare experimental results with DFT-calculated reaction pathways to identify discrepancies .

Methodological and Theoretical Questions

Q. How can computational methods enhance the design of this compound-based inhibitors?

  • Answer :

  • Molecular Docking : Predict binding modes with target proteins (e.g., kinases) using software like AutoDock .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
  • QSAR Models : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity using Hammett constants .

Q. What frameworks guide the integration of experimental data with theoretical models?

  • Answer :

  • Conceptual Frameworks : Link reactivity trends to frontier molecular orbital theory (HOMO/LUMO analysis) .
  • Iterative Refinement : Use experimental data (e.g., kinetic rates) to refine computational parameters (e.g., force fields) .
  • Case Study : A study on pyrazolo-pyrimidines combined HPLC purity data with DFT to explain regioselectivity in substitution reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.